molecular formula C20H28O3 B1663695 15-Deoxy-delta-12,14-prostaglandin J2 CAS No. 87893-55-8

15-Deoxy-delta-12,14-prostaglandin J2

Cat. No.: B1663695
CAS No.: 87893-55-8
M. Wt: 316.4 g/mol
InChI Key: VHRUMKCAEVRUBK-GODQJPCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Deoxy-delta-12,14-prostaglandin J2 (15d-PGJ2) is a cyclopentenone prostaglandin derived from the dehydration of prostaglandin D2 (PGD2) . Instead, it functions as an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor critical for adipocyte differentiation and glucose homeostasis . 15d-PGJ2 exhibits pleiotropic biological effects, including anti-inflammatory, pro-apoptotic, and cytoprotective activities, mediated through PPARγ-dependent and -independent pathways.

Properties

IUPAC Name

(Z)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRUMKCAEVRUBK-GODQJPCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043706
Record name 15-Deoxy-delta12,14-prostaglandin J2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 15-Deoxy-d-12,14-PGJ2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005079
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

87893-55-8
Record name 15-Deoxy-Δ12,14-prostaglandin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87893-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Deoxy-delta12,14-prostaglandin J2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Deoxy-delta12,14-prostaglandin J2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-DEOXY-.DELTA.12,14-PROSTAGLANDIN J2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALI977775J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 15-Deoxy-d-12,14-PGJ2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005079
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

15-deoxy-Delta12,14-prostaglandin J2 can be synthesized through the dehydration of prostaglandin D2. The synthetic route involves the use of specific reaction conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

15-deoxy-Delta12,14-prostaglandin J2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

15-deoxy-Delta12,14-prostaglandin J2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its role in modulating inflammation and cell proliferation. In medicine, it is explored for its potential therapeutic effects in treating inflammatory diseases and cancer. Additionally, it has industrial applications in the development of anti-inflammatory drugs and other pharmaceuticals .

Mechanism of Action

The mechanism of action of 15-deoxy-Delta12,14-prostaglandin J2 involves its interaction with the peroxisome proliferator-activated receptor gamma. This interaction leads to the modulation of various signaling pathways, including the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This results in the suppression of inflammation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Core Structure Primary Receptor/Pathway Key Functions
15d-PGJ2 Cyclopentenone PPARγ, Nrf2, NF-κB Anti-inflammatory, adipogenesis, apoptosis, cytoprotection via HO-1
PGD2 Prostanoid DP1/DP2 receptors Pro-inflammatory, bronchoconstriction, sleep regulation
Thiazolidinediones Synthetic heterocyclic PPARγ Insulin sensitization, adipocyte differentiation
MEHP/MEOHP Phthalate metabolites PPARγ (weak) Endocrine disruption, lipid dysregulation
GW2331 Fibrate derivative PPARα/γ Lipid metabolism, anti-atherogenic effects

Table 2: Binding Affinity and Efficacy

Compound PPARγ EC50/IC50 Key Findings
15d-PGJ2 ~2 μM (EC50) Activates PPARγ at physiological concentrations; induces HO-1 at 2.5–10 μM
Rosiglitazone ~0.1 μM (EC50) Potent PPARγ agonist; enhances insulin sensitivity but causes weight gain
MEHP >50 μM (IC50) Weak PPARγ binding; associated with hepatic toxicity

Mechanistic Differences

PPARγ Activation

  • 15d-PGJ2 vs. Thiazolidinediones (TZDs): Both activate PPARγ to promote adipogenesis and improve insulin sensitivity. However, TZDs like rosiglitazone exhibit higher potency (EC50 ~0.1 μM vs. 2 μM for 15d-PGJ2) and are associated with adverse effects such as fluid retention and weight gain . 15d-PGJ2’s anti-inflammatory effects are partially PPARγ-independent, involving direct inhibition of NF-κB and AP-1 .
  • 15d-PGJ2 vs. PGD2: While PGD2 signals through DP1/DP2 receptors to mediate inflammation and allergy, 15d-PGJ2 lacks DP receptor affinity. Instead, it covalently modifies cellular proteins via electrophilic cyclopentenone rings, influencing redox-sensitive pathways like Nrf2/HO-1 .

Anti-inflammatory and Pro-apoptotic Effects

  • 15d-PGJ2 vs. MEHP/MEOHP: 15d-PGJ2 suppresses pro-inflammatory cytokines (e.g., IL-6, TNF-α) in asthma models , whereas MEHP/MEOHP, despite weak PPARγ binding, exacerbate oxidative stress and metabolic dysregulation .
  • 15d-PGJ2 vs. PGJ2 Derivatives: Delta12-PGJ2, a precursor of 15d-PGJ2, shows similar PPARγ binding but reduced electrophilic reactivity, resulting in weaker anti-inflammatory effects .

Cytoprotection and Toxicity

  • 15d-PGJ2 vs. Synthetic PPARγ Ligands: In neuronal cells, 15d-PGJ2 upregulates Nrf2-dependent antioxidants (e.g., HO-1) to mitigate oxidative stress, independent of PPARγ . In contrast, synthetic ligands like ciglitazone rely solely on PPARγ activation, which may lack this cytoprotective redundancy.

Research Findings and Clinical Implications

Limitations and Challenges

  • Dose-Dependent Effects: At high concentrations (>10 μM), 15d-PGJ2 exhibits cytotoxicity due to excessive ROS production, limiting its therapeutic window .
  • Receptor Cross-Talk: Unlike PGD2, 15d-PGJ2’s lack of a dedicated receptor complicates targeted delivery but broadens its mechanism of action .

Biological Activity

15-Deoxy-Delta-12,14-prostaglandin J2 (15d-PGJ2) is a cyclopentenone prostaglandin derived from prostaglandin D2 (PGD2). It exhibits significant biological activity, particularly in anti-inflammatory processes and cellular signaling pathways. This article explores its mechanisms of action, biological effects, and potential therapeutic applications.

15d-PGJ2 is characterized by a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring, which allows it to covalently modify proteins and influence various signaling pathways. Its primary mechanisms include:

  • Inhibition of NF-κB Pathway : 15d-PGJ2 inhibits the activation of the NF-κB pathway by modifying components of the proteasome, leading to reduced expression of pro-inflammatory genes such as TNF-α and IL-6 .
  • Activation of PPAR-γ : It acts as a ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), which mediates anti-inflammatory effects through transrepression of inflammatory genes .

Anti-inflammatory Effects

15d-PGJ2 has been shown to exert potent anti-inflammatory effects in various cell types and animal models. Key findings include:

  • Reduction of Pro-inflammatory Cytokines : Studies demonstrate that 15d-PGJ2 significantly reduces levels of cytokines such as TNF-α, IL-6, and IL-12 in vitro and in vivo .
  • Inhibition of Monocyte Adhesion : It decreases monocyte adhesion to endothelial cells by downregulating adhesion molecules, thereby inhibiting migration .

Modulation of Immune Responses

15d-PGJ2 also plays a role in modulating immune responses:

  • Glucocorticoid Sensitivity : It alters the sensitivity of inflammatory cells to glucocorticoids, affecting glucocorticoid receptor functionality without altering receptor levels .
  • Protection Against Infections : In models of severe influenza infection, 15d-PGJ2 has been shown to reduce morbidity and mortality by dampening the exaggerated inflammatory response .

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potential of 15d-PGJ2:

StudyFindings
Frontiers in Immunology (2016) Demonstrated that 15d-PGJ2 modifies proteasome components, inhibiting NF-κB activation and reducing monocyte migration .
Journal of Immunology (2004) Showed that 15d-PGJ2 inhibits pro-inflammatory gene expression in human monocytes via a PPAR-γ-independent mechanism .
Toxicological Sciences (2024) Indicated that 15d-PGJ2 can upregulate multidrug resistance-associated protein 1 through Nrf2 activation in cancer models .
Journal of Investigative Dermatology (2012) Found that 15d-PGJ2 reduces lung inflammation and protects against lethal influenza infection by modulating cytokine expression .

Potential Therapeutic Applications

Given its diverse biological activities, 15d-PGJ2 holds promise for various therapeutic applications:

  • Anti-inflammatory Therapies : Its ability to inhibit pro-inflammatory cytokines suggests potential use in treating conditions like arthritis, sepsis, and inflammatory bowel disease.
  • Cancer Treatment : Activation of PPAR-γ may provide therapeutic strategies against certain cancers by inducing differentiation and apoptosis in cancer cells .
  • Immunomodulation : Its role in modulating immune responses could be beneficial in managing autoimmune diseases or enhancing vaccine efficacy.

Q & A

Q. What are the primary biological functions of 15d-PGJ2 in cellular systems, and how are they experimentally validated?

15d-PGJ2 exhibits anti-inflammatory, pro-apoptotic, and differentiation-inducing effects. Key methodologies include:

  • PPARγ Activation : Measure transcriptional activity using luciferase reporter assays (EC50 = 2 µM) or adipocyte differentiation in C3H10T1/2 fibroblasts (EC50 = 7 µM) .
  • NF-κB Inhibition : Use electrophoretic mobility shift assays (EMSAs) or reporter gene assays to assess 15d-PGJ2’s covalent modification of IκB kinase (IKK) and NF-κB subunits (e.g., p50/p65), independent of PPARγ .
  • Apoptosis Induction : Quantify caspase-3/9 activity via fluorometric assays and validate with caspase inhibitors (e.g., Z-VAD-FMK) in hepatic myofibroblasts or malignant B cells .

Q. What methods are recommended for detecting endogenous 15d-PGJ2 levels in biological samples?

  • ELISA Kits : Competitive ELISA (e.g., ab133031 or E-EL-0087) with a detection range of 3.13–200 ng/mL, validated for serum, plasma, and cell culture supernatants .
  • Immunohistochemistry : Monoclonal antibodies (e.g., mAb11G2) detect 15d-PGJ2 in human atherosclerotic plaques or LPS-stimulated macrophages .
  • Chiral HPLC : Separate PGD2 metabolites to confirm 15d-PGJ2 production in inflammation models .

Q. How do researchers distinguish PPARγ-dependent vs. PPARγ-independent effects of 15d-PGJ2?

  • Genetic Knockdown : Use siRNA/shRNA targeting PPARγ in models like RAW264.7 macrophages or cancer cells to isolate PPARγ-independent pathways (e.g., NF-κB inhibition) .
  • Pharmacological Controls : Compare 15d-PGJ2 with synthetic PPARγ agonists (e.g., troglitazone) or antagonists in adipogenesis assays .

Advanced Research Questions

Q. How does 15d-PGJ2 induce apoptosis in hepatic myofibroblasts and cancer cells, and what methodological approaches resolve mechanistic contradictions?

  • Oxidative Stress Pathway : Measure ROS production via DCFH-DA fluorescence and block with antioxidants (N-acetylcysteine, PDTC) in hepatic myofibroblasts .
  • NF-κB Downregulation : Use proteasome inhibitors (e.g., MG-132) to mimic 15d-PGJ2’s suppression of anti-apoptotic proteins (cIAP-1, XIAP) in B-cell malignancies .
  • Caspase Activation : Perform multiplex caspase activity profiling (caspase-3/8/9) and validate with inhibitors in dose-response studies .

Q. What experimental strategies address contradictions in 15d-PGJ2’s dual pro- and anti-inflammatory roles?

  • Cell-Type Specificity : Compare macrophage subtypes (e.g., M1 vs. M2) using cytokine arrays (TNF-α, IL-6) and HO-1 expression assays .
  • Concentration Gradients : Test 15d-PGJ2 at low (1–10 µM) vs. high (>20 µM) doses, noting paradoxical effects (e.g., neuroprotection at 200 µg/kg vs. toxicity at 1 mg/kg) .
  • Pathway Crosstalk : Co-administer 15d-PGJ2 with Nrf2 or PI3K inhibitors to dissect interactions in oxidative stress signaling .

Q. How can 15d-PGJ2 serve as a biomarker for senolytic drug efficacy, and what validation steps are critical?

  • Senescence Models : Induce senescence with chemotherapy (e.g., doxorubicin) in mice and quantify 15d-PGJ2 in blood/urine via LC-MS post-senolytic treatment (e.g., dasatinib) .
  • Specificity Controls : Confirm absence of 15d-PGJ2 in untreated or monotherapy (chemotherapy/senolytic-only) groups .
  • Oxylipin Profiling : Use lipidomics to identify dihomo-15d-PGJ2 as a senescence-specific metabolite in fatty acid metabolism .

Methodological Considerations

  • Contradiction Analysis : Reconcile PPARγ-dependent anti-inflammatory effects with PPARγ-independent apoptosis by combining ChIP-seq (PPARγ binding) and redox-sensitive GFP reporters .
  • Dose Optimization : Pre-screen cell lines for sensitivity (e.g., IC50 = 22 µM in cancer cells vs. 7 µM in fibroblasts) to avoid off-target effects .
  • Model Selection : Use human atherosclerotic plaques or LPS-stimulated macrophages for inflammation studies, and hepatic fibrosis models for apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-Deoxy-delta-12,14-prostaglandin J2
Reactant of Route 2
15-Deoxy-delta-12,14-prostaglandin J2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.